molecular formula C19H19N5O3S B269622 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

カタログ番号 B269622
分子量: 397.5 g/mol
InChIキー: HYYMWRLPVKXISM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. The inhibition of BTK has been shown to have therapeutic potential in a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用機序

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. By inhibiting BTK, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide blocks the downstream signaling pathways that lead to B-cell activation and survival, ultimately leading to apoptosis of the malignant B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide have been extensively studied in preclinical models. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to downregulate the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activation of NF-kB, a key transcription factor involved in the survival of CLL cells. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce G1 cell cycle arrest and inhibit the phosphorylation of downstream signaling proteins. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in DLBCL.

実験室実験の利点と制限

The advantages of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a tool for research include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects at high concentrations.

将来の方向性

There are several potential future directions for research on N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide with other targeted agents or chemotherapy. Another area of interest is the exploration of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, there is potential for the development of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a therapeutic agent for other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

合成法

The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with 4-bromoaniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride to form the final product, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. The synthesis has been optimized to achieve high yields and purity, making N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide a viable candidate for further development as a therapeutic agent.

科学的研究の応用

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of CLL cells, both as a single agent and in combination with other drugs. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has demonstrated potent anti-tumor activity in xenograft models, and has shown synergy with other targeted agents. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the growth of DLBCL cells and sensitize them to chemotherapy.

特性

製品名

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

分子式

C19H19N5O3S

分子量

397.5 g/mol

IUPAC名

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N5O3S/c1-23-13-20-21-19(23)14-4-6-15(7-5-14)22-28(26,27)17-10-8-16(9-11-17)24-12-2-3-18(24)25/h4-11,13,22H,2-3,12H2,1H3

InChIキー

HYYMWRLPVKXISM-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

正規SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。